molecular formula C15H16ClNO4S B5720783 N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide

N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B5720783
M. Wt: 341.8 g/mol
InChI Key: LQVNLKJBBRAEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClNO4S and its molecular weight is 341.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.0488569 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide is the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the synthesis of isopentenyl diphosphate, a universal precursor for many bioactive compounds .

Mode of Action

This compound acts as an inhibitor of DXS . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-deoxy-D-xylulose to 2-C-methyl-D-erythritol 4-phosphate . This inhibition disrupts the MEP pathway, affecting the synthesis of isopentenyl diphosphate and its downstream products .

Biochemical Pathways

The compound primarily affects the MEP pathway . By inhibiting DXS, it disrupts the production of isopentenyl diphosphate, a key intermediate in the synthesis of various isoprenoids . These isoprenoids are involved in a wide range of biological processes, including cell membrane integrity, protein prenylation, and the synthesis of hormones and secondary metabolites .

Pharmacokinetics

For instance, 2-chlorobenzyl derivatives are known to undergo metabolic transformations, including N1-oxidation . These transformations can affect the compound’s bioavailability and activity .

Result of Action

The inhibition of DXS by this compound leads to a disruption in the production of isoprenoids . This can have significant effects at the molecular and cellular levels, potentially leading to cell death . In particular, the compound has been shown to inhibit the growth of Haemophilus influenzae .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with DXS . Additionally, the presence of other substances, such as metabolites or drugs, can influence the compound’s pharmacokinetics and pharmacodynamics .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Similar compounds have been studied for their potential use in medicinal chemistry .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-20-14-8-7-12(9-15(14)21-2)22(18,19)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVNLKJBBRAEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.